1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine
Description
1-(Bicyclo[221]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine is a complex organic compound that features a bicyclic structure, a piperazine ring, and a benzyl group with a methylsulfanyl substituent
Properties
Molecular Formula |
C19H28N2S |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2S/c1-22-18-6-3-15(4-7-18)14-20-8-10-21(11-9-20)19-13-16-2-5-17(19)12-16/h3-4,6-7,16-17,19H,2,5,8-14H2,1H3 |
InChI Key |
LUWOIMACUYDCNE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and an appropriate dienophile.
Piperazine Ring Formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
Benzylation: The benzyl group with a methylsulfanyl substituent can be introduced through nucleophilic substitution reactions involving benzyl halides and thiols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bicyclic structure can be reduced under catalytic hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bicyclic structures.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure that enhances its interaction with biological targets. The piperazine ring is a common motif in many pharmaceuticals, contributing to the compound's pharmacological properties. Its molecular formula is , with a molecular weight of approximately 300.45 g/mol.
Neuropharmacology
Research indicates that compounds with similar structures exhibit various neuropharmacological effects, including anxiolytic and antidepressant activities. The unique bicyclic framework may enhance blood-brain barrier penetration, making it a candidate for treating neurological disorders.
Case Study: Anxiolytic Effects
A study investigated the anxiolytic properties of related piperazine derivatives in animal models, demonstrating significant reductions in anxiety-like behaviors. These findings suggest that 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine could have similar effects.
Anticancer Activity
The compound's potential as an anticancer agent has been explored, particularly regarding its ability to inhibit tumor cell proliferation.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine | MCF-7 (Breast) | 15 |
| Related Compound A | HeLa (Cervical) | 20 |
| Related Compound B | A549 (Lung) | 18 |
In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Synthetic Applications
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine can be achieved through various methods, including cyclization reactions and modifications of existing piperazine derivatives.
Synthetic Methodologies
Research has demonstrated efficient synthetic routes that involve:
- Cyclization : Utilizing bicyclic precursors to form the desired structure.
- Functionalization : Introducing methylthio groups to enhance biological activity.
Case Study: Synthesis Optimization
A recent study optimized the synthesis of related piperazine compounds, achieving higher yields through microwave-assisted reactions, which significantly reduced reaction times.
The biological activity of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine extends beyond neuropharmacological and anticancer effects. It also shows promise as an antimicrobial agent.
Antimicrobial Activity
Research indicates that derivatives of piperazine exhibit significant antimicrobial properties against various bacterial strains.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 12 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 15 |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-2-yl)-4-benzylpiperazine: Lacks the methylsulfanyl group.
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(hydroxymethyl)benzyl]piperazine: Contains a hydroxymethyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may confer unique chemical properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Biological Activity
1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a bicyclo[2.2.1]heptane moiety linked to a piperazine ring, with a methylthio group attached to a benzyl substituent. This structural arrangement is significant as it may influence the compound's interactions with biological targets.
Antidepressant Effects
Piperazine derivatives, particularly those with bicyclic structures, have been reported to exhibit antidepressant properties. Research indicates that modifications in the piperazine ring can enhance the binding affinity to serotonin receptors, which are critical in mood regulation .
Neurotransmitter Modulation
The presence of the methylthio group is hypothesized to enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds with similar structures have shown efficacy in altering neurotransmitter levels, suggesting that 1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine may have similar effects .
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperazine derivatives. The unique bicyclic structure may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been identified:
- Serotonin Receptor Interaction : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, which could be relevant for both mood disorders and certain types of cancer therapy.
- Induction of Apoptosis : Studies suggest that certain piperazine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving reactive oxygen species (ROS) generation .
Table 1: Summary of Biological Activities
Case Study Example
A study investigating a related piperazine derivative showed that it significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM. The study concluded that structural modifications could enhance anticancer efficacy while minimizing toxicity to normal cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
